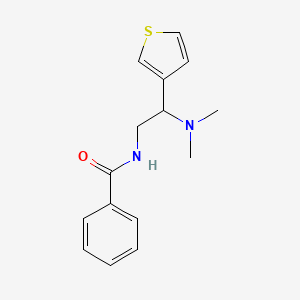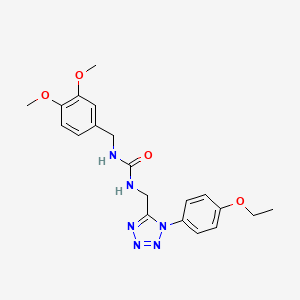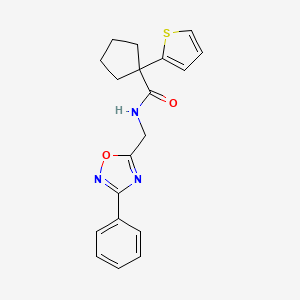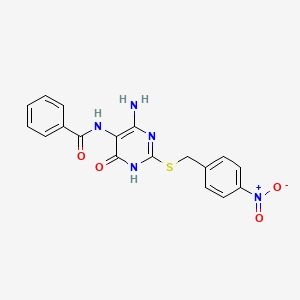
N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a nitrobenzyl group, which is a benzyl group with a nitro functional group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The presence of the nitro group on the benzyl part of the molecule could potentially have significant effects on the overall structure and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the nitro group and the pyrimidine ring. The nitro group is electron-withdrawing, which could make the benzyl part of the molecule more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For instance, the presence of the nitro group could make the compound more acidic . The compound is likely to be solid at room temperature .Wissenschaftliche Forschungsanwendungen
Applications in DNA Repair and Cancer Research
One aspect of scientific research that involves similar compounds is the study of inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in the repair of DNA single-strand breaks. Compounds related to benzamide, such as N-methyl-N'-nitro-N-nitrosoguanidine, have been found to enhance unscheduled DNA synthesis after ultraviolet irradiation in human lymphocytes. This suggests potential applications in enhancing DNA repair mechanisms, which could be relevant for conditions such as xeroderma pigmentosum or cancer therapy, where DNA repair processes are of interest (Miwa et al., 1981).
Antimicrobial and Anticancer Activity
Compounds featuring a nitrobenzyl group have shown significant biological activity. For instance, thiazolidinone derivatives with a 4-nitrobenzyl moiety have been evaluated for their antimicrobial and anticancer properties. Such compounds have demonstrated potent activity against various microbial strains and cancer cell lines, indicating the potential for the development of new therapeutic agents targeting infectious diseases and cancer (Deep et al., 2016).
Drug Development and Chemotherapy Enhancement
The structural motif of N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide resembles those of compounds that have been explored for their role in drug development, especially in enhancing the efficacy of chemotherapy. For example, analogs similar in structure have been synthesized to evaluate their binding to human equilibrative nucleoside transporter 1 (hENT1), predicting the antitumor efficacy of gemcitabine, a nucleoside analog used in chemotherapy (Robins et al., 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-amino-2-[(4-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S/c19-15-14(20-16(24)12-4-2-1-3-5-12)17(25)22-18(21-15)28-10-11-6-8-13(9-7-11)23(26)27/h1-9H,10H2,(H,20,24)(H3,19,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNXSLVKRXMQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Benzyl(methyl)amino]propanoic acid](/img/structure/B2837091.png)

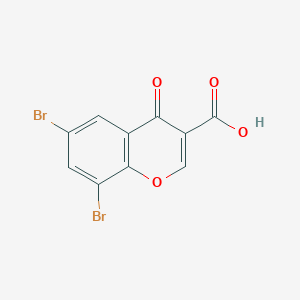


![Ethyl 2-(5-chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2837101.png)
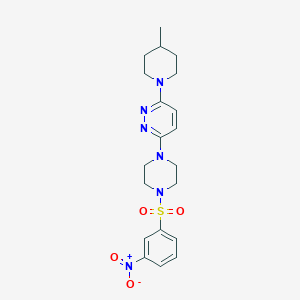
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2837105.png)
